4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole
Description
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole is a pyrazole derivative featuring a 1-phenylpyrazole core substituted at the 4-position with an oxiran-2-ylmethoxy group. The oxiran-2-ylmethoxy substituent introduces an epoxide functional group, which is highly reactive due to its strained three-membered ring. This reactivity may confer unique biological or chemical properties, such as covalent binding to biological targets or participation in ring-opening reactions under physiological conditions.
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-4-10(5-3-1)14-7-11(6-13-14)15-8-12-9-16-12/h1-7,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWORNYZAGYPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole typically involves the reaction of 1-phenylpyrazole with an epoxide-containing reagent. One common method is the reaction of 1-phenylpyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the pyrazole nitrogen on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole involves the interaction of its functional groups with various molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This can result in the inhibition of enzymes or the modification of proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Table 1: Comparison of Key Pyrazole Derivatives
Functional Group Impact on Activity
- Sulfonamide : Demonstrated antileishmanial activity in vitro, attributed to sulfonamide’s role in disrupting parasite metabolism .
- Parent 1-Phenylpyrazole : Exhibits antioxidant activity comparable to Trolox® in ORAC and DPPH assays, indicating radical-scavenging properties .
- Chloromethyl/Chlorophenyl : Chlorinated substituents increase molecular weight and lipophilicity but raise safety concerns (e.g., irritation hazards) .
Research Findings and Limitations
- Antioxidant vs. Antileishmanial Activity : The parent 1-phenylpyrazole’s antioxidant activity contrasts with sulfonamide derivatives’ antileishmanial effects , underscoring substituent-driven divergence in biological targets.
- Structural vs. Functional Studies: While ethoxyimino-substituted pyrazoles are structurally characterized , functional data for epoxide-substituted analogs remain sparse, highlighting a research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
